

Application Notes and Protocols for the Extrusion of Tecoflex™ Tubing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations and protocols for the extrusion of medical-grade **Tecoflex**™ thermoplastic polyurethane (TPU) tubing. Adherence to these guidelines will aid in the production of high-quality, precision tubing for a variety of research, development, and manufacturing applications in the medical field.

Material Handling and Preparation

Proper material handling is critical to prevent degradation and ensure a stable extrusion process. **Tecoflex™** TPUs are hygroscopic and will absorb moisture from the atmosphere. Processing moist material can lead to voids, surface defects, and a reduction in mechanical properties.

Protocol for Drying **Tecoflex**™ Resin:

- Equipment: Use a desiccant dryer with a dew point of -40°C (-40°F).
- Drying Time and Temperature:
 - Dry for a minimum of two hours at 65.5°C (150°F).
 - Alternatively, dry overnight at 54.4°C (130°F).[1]
- Moisture Content: The maximum recommended moisture content for processing is 0.05%.[1]



 Hopper: A dehumidifying dryer hopper on the extruder is recommended to prevent moisture reabsorption.[1]

Extrusion Process Parameters

The following tables summarize the recommended starting parameters for the extrusion of $\mathbf{Tecoflex}^{\mathsf{TM}}$ tubing. These should be considered as starting points and may require optimization based on the specific grade of $\mathbf{Tecoflex}^{\mathsf{TM}}$, tubing dimensions, and equipment used.

Table 1: Extruder Specifications

Parameter	Recommendation
Screw Type	Single-flight, constant-pitch screw
L/D Ratio	30:1
Feed Section	8 flights
Transition Section	10 flights
Metering Section	12 flights
Compression Ratio	2.5:1 to 3.5:1
Screw Cooling	Not required
Feed Throat Cooling	Water-cooled

Source: Lubrizol TPU Extrusion Processing Guide

Table 2: Recommended Starting Extrusion Temperature Profile (°C / °F)



Tecoflex TM Grade	Zone 1 (Feed)	Zone 2	Zone 3	Zone 4	Adapter	Die	Melt Temp.
EG-80A / EG-85A	171 / 340	177 / 350	183 / 360	188 / 370	188 / 370	188 / 370	< 193 / < 380
EG-93A	177 / 350	183 / 360	188 / 370	188 / 370	188 / 370	193 / 380	< 193 / < 380
EG-100A	177 / 350	183 / 360	188 / 370	188 / 370	188 / 370	193 / 380	< 193 / < 380
EG-60D	183 / 360	188 / 370	193 / 380	199 / 390	204 / 400	204 / 400	< 260 / < 500
EG-65D	183 / 360	188 / 370	193 / 380	199 / 390	204 / 400	204 / 400	< 260 / < 500
EG-68D / EG-72D	188 / 370	193 / 380	199 / 390	204 / 400	204 / 400	204 / 400	< 260 / < 500

Source: **Tecoflex**® TPU - Clear Technical Data Sheet[1] Note: Never exceed a melt temperature of 260°C (500° F).[1]

Table 3: Post-Extrusion Processing

Parameter	Recommendation
Cooling Method	Water bath
Water Bath Temp.	10 - 25 °C (50 - 77 °F)
Annealing	Recommended for dimensional stability
Annealing Temp.	80 - 100 °C (176 - 212 °F)
Annealing Time	2 - 4 hours, followed by slow cooling

Experimental Protocols for Tubing Characterization Protocol for Dimensional Analysis (ASTM D2122)



This protocol outlines the procedure for determining the diameter and wall thickness of the extruded $\mathbf{Tecoflex}^{\mathsf{TM}}$ tubing.

- Specimen Preparation: Cut a clean, perpendicular section of the tubing. Ensure there are no burrs or deformities at the cut ends.[2]
- Conditioning: Condition the specimens at $23 \pm 2^{\circ}$ C and $50 \pm 5\%$ relative humidity for at least 40 hours prior to testing.
- Apparatus: Use a calibrated micrometer or a non-contact laser measurement system with an accuracy of ±0.001 inches (±0.025 mm) or better.
- Outer Diameter Measurement:
 - Measure the diameter at six points around the circumference of the tube.
 - Calculate the average of these measurements to determine the average outer diameter.
- Wall Thickness Measurement:
 - Measure the wall thickness at a minimum of six points around the circumference.
 - Calculate the average of these measurements to determine the average wall thickness.
- Reporting: Report the average outer diameter, average wall thickness, and any observations
 of out-of-roundness.

Protocol for Tensile Properties (ASTM D882)

This protocol is for determining the tensile strength, elongation, and modulus of elasticity of the extruded $\mathbf{Tecoflex}^{\mathsf{TM}}$ tubing.

- Specimen Preparation:
 - Cut a section of the tubing and slit it longitudinally to create a flat strip.
 - The specimen width should be between 5.0 and 25.4 mm.[3]
 - The specimen should be free of nicks and cuts.[1]



- Conditioning: Condition the specimens at $23 \pm 2^{\circ}$ C and $50 \pm 5\%$ relative humidity for at least 40 hours prior to testing.[1]
- Apparatus: Use a universal testing machine with a suitable load cell.
- Procedure:
 - Set the initial grip separation.
 - Place the specimen in the grips, ensuring it is aligned and not slipping.
 - Apply a tensile load at a constant crosshead speed until the specimen breaks.
- Calculations:
 - Tensile Strength: Maximum load divided by the original cross-sectional area.
 - Elongation at Break: The increase in length at the point of rupture divided by the original length, expressed as a percentage.
 - Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.
- Reporting: Report the average tensile strength, elongation at break, and modulus of elasticity for a set of at least five specimens.

Protocol for Specific Gravity (ASTM D792)

This protocol determines the specific gravity of the extruded **Tecoflex**™ material.

- Specimen Preparation: Use a small, void-free piece of the extruded tubing.
- Apparatus: An analytical balance and a liquid displacement apparatus.
- Procedure (Test Method A Water):
 - Weigh the specimen in air.[4]
 - Immerse the specimen in distilled water at 23 ± 2°C and weigh it while immersed.



- Calculation:
 - Specific Gravity = (Weight of specimen in air) / [(Weight of specimen in air) (Weight of specimen in water)]
- Reporting: Report the average specific gravity of at least three specimens.

Visualizations Extrusion Process Workflow

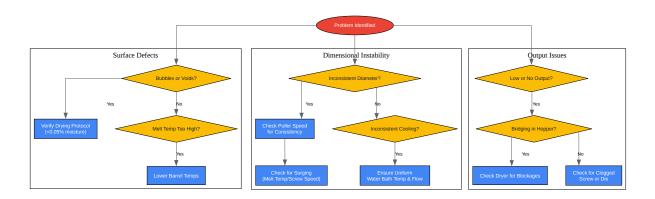


Click to download full resolution via product page

Caption: Workflow for **Tecoflex**™ tubing extrusion.

Troubleshooting Logic for Common Extrusion Issues





Click to download full resolution via product page

Caption: Troubleshooting common **Tecoflex**™ extrusion issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. micomlab.com [micomlab.com]
- 2. fa.parsethylene-kish.com [fa.parsethylene-kish.com]
- 3. zwickroell.com [zwickroell.com]
- 4. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]







 To cite this document: BenchChem. [Application Notes and Protocols for the Extrusion of Tecoflex™ Tubing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226596#extrusion-process-recommendations-for-tecoflex-tubing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com